Cas no 1015776-92-7 (3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester)

3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester structure
1015776-92-7 structure
Product Name:3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester
CAS No:1015776-92-7
MF:C26H31NO6
MW:453.527447938919
CID:97960
PubChem ID:91885090
Update Time:2025-04-18

3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester
    • (1R,2S,3R,4R,4aS,8aR)-2,3-Dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2 -(5-oxo-2,5-dihydro-3-furanyl)vinyl]-1,2,3,4,4a,5,6,8a-octahydro- 1-naphthalenyl nicotinate
    • 3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]...
    • 3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,
    • 6-O-Nicotinoylbarbatin C
    • [ "" ]
    • 6-O-Nicotiylbarbatin C
    • [(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
    • 1015776-92-7
    • AKOS040760242
    • Inchi: 1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1
    • InChI Key: BWDKUBKSGGMGOD-GLTZHHDWSA-N
    • SMILES: O[C@@]1(C)[C@H]([C@@H]([C@@]2(C)C(C)=CCC[C@@H]2[C@]1(/C=C/C1=CC(=O)OC1)C)OC(C1C=NC=CC=1)=O)O

Computed Properties

  • Exact Mass: 453.21500
  • Monoisotopic Mass: 453.21513771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 909
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Color/Form: Oil
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 595.2±50.0 °C at 760 mmHg
  • Flash Point: 313.8±30.1 °C
  • PSA: 105.95000
  • LogP: 3.14080
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester Security Information

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.